1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine
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Overview
Description
The compound “1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine” is a complex organic molecule that contains two triazolo-pyrazine rings. These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
The synthesis of similar triazolo-pyrazine compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of “1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine” is likely to be complex due to the presence of two triazolo-pyrazine rings. These rings are five-membered and contain three nitrogen atoms, which can contribute to the formation of hydrogen bonds and other intermolecular interactions .Chemical Reactions Analysis
Triazolo-pyrazine compounds can undergo various chemical reactions. For instance, they can react with different amines and triazole-2-thiol via aromatic nucleophilic substitution . The products of these reactions are often subjected to further chemical transformations, such as cyclization .Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the synthesis and evaluation of new piperazine derivatives and their antimicrobial properties. One study outlined the creation of two series of piperazine derivatives, with in vitro antimicrobial activity assessed against five bacterial and two fungal strains. Notably, certain derivatives exhibited superior antimicrobial efficacy, suggesting their potential as leads for developing novel antimicrobial agents (Patil et al., 2021).
Synthesis and Bioactivity
The compound has also been involved in studies focusing on the synthesis of various derivatives, including pyrazoline and pyrazole, showing antimicrobial activity. These studies not only demonstrate the compound's utility in generating biologically active molecules but also its versatility in chemical synthesis for potential therapeutic applications (Hassan, 2013).
Molecular Docking Studies
Molecular docking studies have been used to explore the interaction of these derivatives with microbial enzymes, providing insights into the mechanism of action and potential for designing more potent antimicrobial agents. The results from these studies underscore the compound's relevance in the discovery and optimization of new antimicrobials (Patil et al., 2021).
Bioisostere Development
Further research has investigated the compound's structure as a bioisostere, particularly in the context of adenosine receptor antagonists. This work illustrates the compound's role in the development of novel therapeutics targeting the adenosine A2a receptor, with implications for treating conditions such as Parkinson's disease (Vu et al., 2004).
Future Directions
The future research directions for “1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine” could involve further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action . Additionally, the development of new target-oriented triazolo-pyrazine-based drugs for the treatment of various diseases could be a promising area of research .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of triazolothiadiazine, a core structure in the compound, can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
Given the diverse pharmacological activities of similar compounds, it is likely that multiple pathways are affected .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the potential bioavailability of the compound.
Result of Action
Similar compounds have shown moderate to good antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
properties
IUPAC Name |
3-methyl-8-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N9/c1-12-20-21-16-15(18-4-6-24(12)16)23-10-8-22(9-11-23)14-13-2-3-19-25(13)7-5-17-14/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLOSHXBEAASNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C4=NC=CN5C4=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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